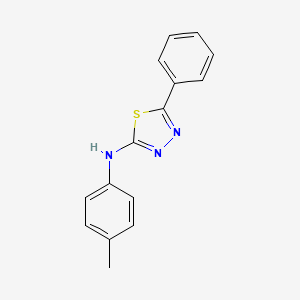![molecular formula C18H26O2 B12908116 Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- CAS No. 194298-96-9](/img/structure/B12908116.png)
Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans. This compound features a benzyloxy group attached to a methyl group, which is further connected to a diisopropyl-substituted dihydrofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to the Dihydrofuran Ring: The benzyloxy group is then attached to the dihydrofuran ring through a series of reactions involving intermediates such as epoxides or halides.
Introduction of Isopropyl Groups: The diisopropyl groups are introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group or the dihydrofuran ring, leading to the formation of alcohols or fully saturated furan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Applications De Recherche Scientifique
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran exerts its effects depends on the specific context of its application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dihydrofuran ring can engage in π-π stacking and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diisopropylfuran: Lacks the benzyloxy group, making it less versatile in chemical reactions.
Benzylfuran: Contains a benzyl group attached directly to the furan ring, differing in reactivity and applications.
2,5-Dimethylfuran: Similar furan ring structure but with methyl groups instead of isopropyl groups, affecting its physical and chemical properties.
Uniqueness
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is unique due to the presence of both benzyloxy and diisopropyl groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
194298-96-9 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-(phenylmethoxymethyl)-2,5-di(propan-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C18H26O2/c1-13(2)17-10-16(18(20-17)14(3)4)12-19-11-15-8-6-5-7-9-15/h5-10,13-14,17-18H,11-12H2,1-4H3 |
Clé InChI |
YKWOPOIFXAYLLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C=C(C(O1)C(C)C)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)


![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)






![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
